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Introduction

The convergence of targeted therapy and immunotherapy represents a promising frontier in
oncology. RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, has
demonstrated significant anti-tumor activity in preclinical models. CD38 is a transmembrane
glycoprotein with functions as both a receptor and an ectoenzyme, playing a crucial role in
cellular metabolism and immune regulation. Of particular interest is the observation that
immune checkpoint inhibitor (ICI) therapy, such as with anti-PD-L1 antibodies, can lead to an
upregulation of CD38 on tumor and immune cells. This finding provides a strong rationale for
the combination of RBN013209 with anti-PD-L1 therapy to overcome potential resistance
mechanisms and enhance anti-tumor immunity.

Preclinical studies have shown that the combination of RBN013209 and anti-PD-L1 therapy
results in greater tumor growth inhibition than either agent alone in syngeneic mouse models,
such as the MC38 colorectal cancer and B16-F10 melanoma models.[1] The proposed
mechanism involves the inhibition of CD38's enzymatic activity by RBN013209, which supports
T-cell fitness and effector functions, thereby augmenting the anti-tumor response elicited by
PD-L1 blockade.[1]
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These application notes provide a comprehensive overview of the preclinical data and detailed

protocols for evaluating the combination of RBN013209 and anti-PD-L1 therapy in a research

setting.

Data Presentation
Preclinical Efficacy of RBN013209 in Combination with

_ RBN013209 +
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Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action
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Caption: Proposed mechanism of RBN013209 and anti-PD-L1 synergy.

In Vivo Efficacy Study Workflow
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Caption: Workflow for in vivo efficacy studies.

Experimental Protocols
In Vivo Tumor Growth Inhibition Assay

This protocol describes a general procedure for assessing the in vivo efficacy of RBN013209 in
combination with an anti-PD-L1 antibody in a syngeneic mouse model.

Materials:

» Mice: 6-8 week old female C57BL/6 mice.

e Tumor Cells: MC38 (colorectal carcinoma) or B16-F10 (melanoma) cell lines.
 RBNO013209: Provided by a suitable vendor, formulated for oral gavage.

e Anti-PD-L1 Antibody: InVivoMADb anti-mouse PD-L1 (B7-H1) or a similar clone.
» Vehicle Control: Appropriate vehicle for RBN013209 (e.g., 0.5% methylcellulose).
* |sotype Control Antibody: InVivoMAD rat IgG2b isotype control or equivalent.

e Phosphate-Buffered Saline (PBS): Sterile.

o Calipers: For tumor measurement.

Procedure:

e Tumor Cell Implantation:

o Culture MC38 or B16-F10 cells to ~80% confluency.
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o Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10”6 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (5 x 1075 cells) into the right flank of
each mouse.

e Tumor Growth Monitoring and Randomization:

o Allow tumors to grow until they reach a palpable size (approximately 50-100 mms3). This
typically takes 7-10 days.

o Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate
tumor volume using the formula: Volume = (Length x Width?)/2.

o Randomize mice into treatment groups (n=8-10 mice per group) with comparable average
tumor volumes.

e Treatment Groups:

o

Group 1: Vehicle Control (oral gavage) + Isotype Control (intraperitoneal injection).

[¢]

Group 2: RBN013209 (oral gavage) + Isotype Control (intraperitoneal injection).

[¢]

Group 3: Vehicle Control (oral gavage) + Anti-PD-L1 Antibody (intraperitoneal injection).

[e]

Group 4: RBN013209 (oral gavage) + Anti-PD-L1 Antibody (intraperitoneal injection).
e Dosing and Administration (Representative Schedule):

o RBNO013209: Administer daily via oral gavage at a predetermined dose (e.g., 50-100
mg/kg).

o Anti-PD-L1 Antibody: Administer intraperitoneally at a dose of 200 ug per mouse every 3-4
days for a total of 3-4 doses.

o Endpoint and Tissue Collection:

o Continue treatment and tumor measurements for a predefined period (e.g., 21-28 days) or
until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000
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mma3).
o Euthanize mice at the end of the study.

o Collect tumors, spleens, and draining lymph nodes for further analysis (e.g., flow
cytometry, immunohistochemistry).

Flow Cytometry for Inmune Cell Profiling in Tumors

This protocol outlines the steps for analyzing the immune cell infiltrate within the tumor
microenvironment.

Materials:

e Tumor Dissociation Kit: (e.g., from Miltenyi Biotec).
o FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
e Fc Block: Anti-mouse CD16/CD32 antibody.

e Fluorochrome-conjugated Antibodies:

[e]

Anti-mouse CD45 (leukocyte common antigen)
o Anti-mouse CD3 (T-cell marker)
o Anti-mouse CD4 (T-helper cell marker)
o Anti-mouse CD8 (cytotoxic T-cell marker)
o Anti-mouse FoxP3 (regulatory T-cell marker)
o Anti-mouse F4/80 (macrophage marker)
o Anti-mouse Gr-1 (myeloid cell marker)
» Fixation/Permeabilization Buffer: For intracellular staining (e.g., for FoxP3).

e Flow Cytometer: (e.g., BD FACSCanto Il or similar).
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Procedure:

¢ Single-Cell Suspension Preparation:

[¢]

Excise tumors and place them in cold PBS.

Mince the tumors into small pieces and digest using a tumor dissociation kit according to

[e]

the manufacturer's instructions to obtain a single-cell suspension.

[¢]

Filter the cell suspension through a 70 um cell strainer.

[e]

Lyse red blood cells using an ACK lysis buffer if necessary.

Wash the cells with FACS buffer and count them.

o

e Staining:
o Resuspend approximately 1-2 x 1076 cells in 100 pL of FACS buffer.
o Add Fc block and incubate for 10-15 minutes at 4°C.

o Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate
for 30 minutes at 4°C in the dark.

o Wash the cells twice with FACS buffer.

o For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a
fixation/permeabilization buffer according to the manufacturer's protocol.

o Add the intracellular antibody and incubate for 30-45 minutes at 4°C in the dark.

o Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
» Data Acquisition and Analysis:

o Acquire the stained samples on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo) to quantify the different
immune cell populations within the tumor.
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Immunohistochemistry for PD-L1 and CD8 in Tumors

This protocol provides a general method for the immunohistochemical analysis of PD-L1 and
CD8 expression in tumor tissues.

Materials:
» Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Sections: 4-5 um thick.
+ Xylene and Graded Ethanol Series: For deparaffinization and rehydration.
o Antigen Retrieval Solution: Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
» Peroxidase Block: 3% hydrogen peroxide.
» Blocking Buffer: 5% normal goat serum in PBS.
e Primary Antibodies:
o Rabbit anti-mouse PD-L1 antibody.
o Rabbit anti-mouse CD8 antibody.
e Secondary Antibody: HRP-conjugated goat anti-rabbit 1gG.
o DAB Substrate Kit.
o Hematoxylin Counterstain.
e Mounting Medium.
Procedure:
o Deparaffinization and Rehydration:
o Deparaffinize the FFPE sections in xylene.

o Rehydrate through a graded series of ethanol to water.
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e Antigen Retrieval:

o Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution
and heating in a pressure cooker or water bath.

e Staining:
o Block endogenous peroxidase activity with 3% hydrogen peroxide.
o Block non-specific binding with blocking buffer.
o Incubate with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.
o Wash with PBS.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash with PBS.
o Develop the signal with DAB substrate.
o Counterstain with hematoxylin.
e Dehydration and Mounting:
o Dehydrate the slides through a graded ethanol series and xylene.
o Mount with a coverslip using mounting medium.
e Image Analysis:

o Scan the slides and perform image analysis to quantify the percentage of PD-L1 positive
cells and the density of CD8+ T-cells within the tumor.

Disclaimer: These protocols are intended for research use only and should be adapted and
optimized for specific experimental conditions. The specific dosages and treatment schedules
for RBN013209 in combination with anti-PD-L1 therapy may vary and should be determined
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based on further preclinical studies. The information provided here is based on publicly
available data and general laboratory practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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